3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a methoxy group, and a dioxidotetrahydrothiophenyl moiety.
Preparation Methods
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide involves several steps. The process typically begins with the preparation of the benzothiophene core, followed by the introduction of the methoxy group and the dioxidotetrahydrothiophenyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
When compared to other similar compounds, 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide stands out due to its unique structural features and diverse range of applications. Similar compounds include:
- 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- 3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide
Properties
Molecular Formula |
C14H14ClNO4S2 |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H14ClNO4S2/c1-20-9-2-3-10-11(6-9)21-13(12(10)15)14(17)16-8-4-5-22(18,19)7-8/h2-3,6,8H,4-5,7H2,1H3,(H,16,17) |
InChI Key |
KBLCTFYTSXOQPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
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